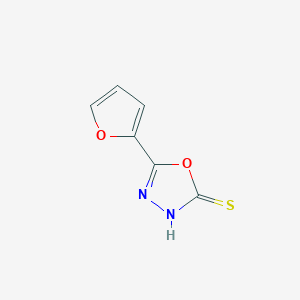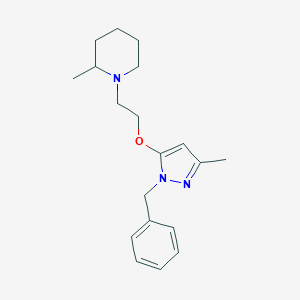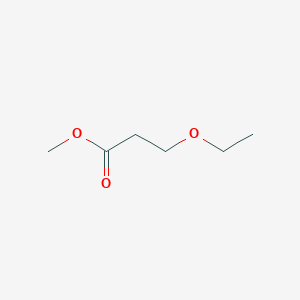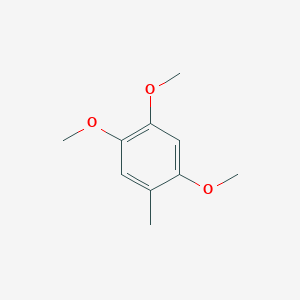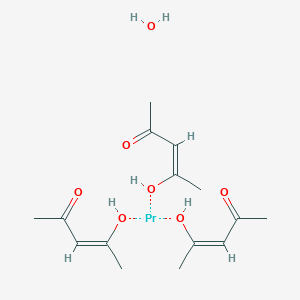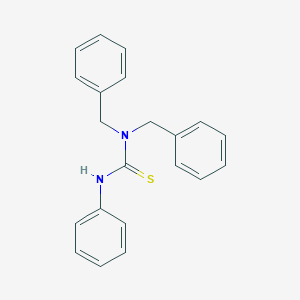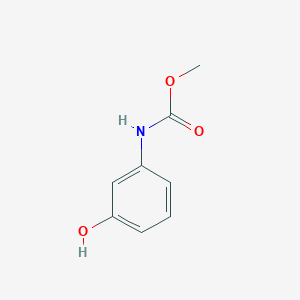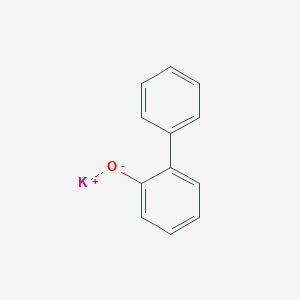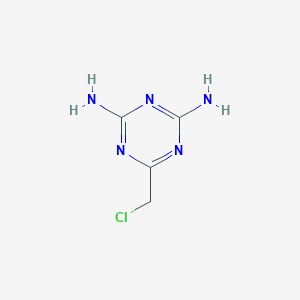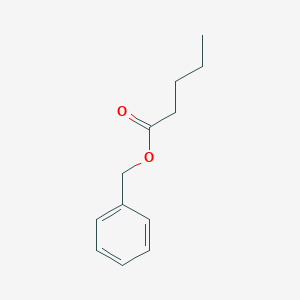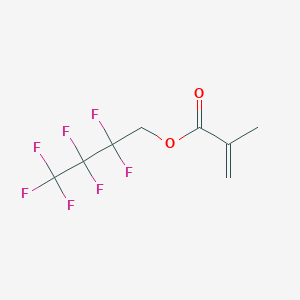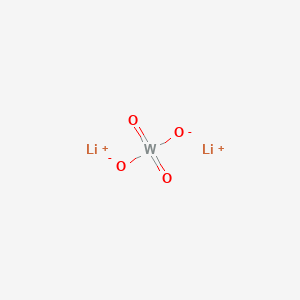![molecular formula C5H8S4 B082331 1,4,6,9-Tetrathiaspiro[4.4]nonane CAS No. 13145-46-5](/img/structure/B82331.png)
1,4,6,9-Tetrathiaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,9-Tetrathiaspiro[4.4]nonane, also known as TTSN, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. TTSN is a sulfur-containing organic compound that has a spirocyclic structure. It has been found to exhibit remarkable biological activities and has been the subject of extensive scientific research in recent years.
Mechanism Of Action
The exact mechanism of action of 1,4,6,9-Tetrathiaspiro[4.4]nonane is not fully understood. However, it has been suggested that 1,4,6,9-Tetrathiaspiro[4.4]nonane may exert its biological effects by interacting with cellular proteins and enzymes. 1,4,6,9-Tetrathiaspiro[4.4]nonane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
1,4,6,9-Tetrathiaspiro[4.4]nonane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 1,4,6,9-Tetrathiaspiro[4.4]nonane has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,4,6,9-Tetrathiaspiro[4.4]nonane is its unique spirocyclic structure, which makes it an attractive target for drug design and development. 1,4,6,9-Tetrathiaspiro[4.4]nonane has also been found to exhibit potent biological activities at relatively low concentrations. However, one of the limitations of 1,4,6,9-Tetrathiaspiro[4.4]nonane is its complex synthesis method, which may limit its use in large-scale production.
Future Directions
There are several future directions for research on 1,4,6,9-Tetrathiaspiro[4.4]nonane. One area of interest is the development of 1,4,6,9-Tetrathiaspiro[4.4]nonane-based therapeutic agents for the treatment of cancer and infectious diseases. Another area of interest is the exploration of the mechanism of action of 1,4,6,9-Tetrathiaspiro[4.4]nonane and its interactions with cellular proteins and enzymes. Additionally, the development of more efficient synthesis methods for 1,4,6,9-Tetrathiaspiro[4.4]nonane may help to facilitate its use in large-scale production.
Synthesis Methods
The synthesis of 1,4,6,9-Tetrathiaspiro[4.4]nonane is a complex process that involves several steps. One of the most common methods for synthesizing 1,4,6,9-Tetrathiaspiro[4.4]nonane is through the reaction of 1,4-dithiane-2,5-diol with 1,4-dibromobutane. This reaction yields 1,4,6,9-Tetrathiaspiro[4.4]nonane as the final product. Other methods for synthesizing 1,4,6,9-Tetrathiaspiro[4.4]nonane have also been reported, including the use of thiol-disulfide exchange reactions.
Scientific Research Applications
1,4,6,9-Tetrathiaspiro[4.4]nonane has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Its unique spirocyclic structure makes it an attractive target for drug design and development. 1,4,6,9-Tetrathiaspiro[4.4]nonane has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
properties
CAS RN |
13145-46-5 |
|---|---|
Product Name |
1,4,6,9-Tetrathiaspiro[4.4]nonane |
Molecular Formula |
C5H8S4 |
Molecular Weight |
196.4 g/mol |
IUPAC Name |
1,4,6,9-tetrathiaspiro[4.4]nonane |
InChI |
InChI=1S/C5H8S4/c1-2-7-5(6-1)8-3-4-9-5/h1-4H2 |
InChI Key |
OIXFQRVSKVVDFW-UHFFFAOYSA-N |
SMILES |
C1CSC2(S1)SCCS2 |
Canonical SMILES |
C1CSC2(S1)SCCS2 |
Other CAS RN |
13145-46-5 |
synonyms |
1,4,6,9-Tetrathiaspiro[4.4]nonane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



